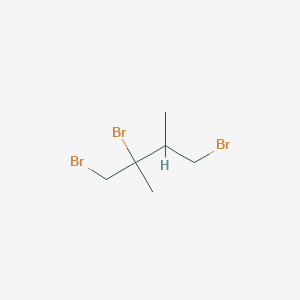![molecular formula C13H13ClN2O4S B2944522 2-chloro-8,9,10,11-tetrahydro-7H-azepino[2,1-c][1,2,4]benzothiadiazine-3-carboxylic acid 5,5-dioxide CAS No. 743444-56-6](/img/structure/B2944522.png)
2-chloro-8,9,10,11-tetrahydro-7H-azepino[2,1-c][1,2,4]benzothiadiazine-3-carboxylic acid 5,5-dioxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “2-chloro-8,9,10,11-tetrahydro-7H-azepino[2,1-c][1,2,4]benzothiadiazine-3-carboxylic acid 5,5-dioxide” is a chemical substance with the molecular formula C13H13ClN2O4S . It has a molecular weight of 328.771 Da and is used for research purposes .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include its molecular weight (328.771 Da) and molecular formula (C13H13ClN2O4S) . Other properties such as melting point, boiling point, and density are not provided in the search results .Scientific Research Applications
Novel Synthetic Methods
Generation of Sulfene Derivatives
Research by Prajapati et al. (1993) introduced an efficient method for generating sulfene derivatives, which are crucial intermediates in the synthesis of various heterocyclic compounds, including benzothiadiazine dioxides. This method provides a pathway for the synthesis of compounds with potential applications in medicinal chemistry and organic synthesis Prajapati, D., Singh, S., Mahajan, A. R., & Sandhu, J. S. (1993). Synthesis.
Pharmacological Interest
Benzothiadiazine Dioxides
Gyűjtő et al. (2020) explored transformations of 2H-1,2,3-benzothiadiazine 1,1-dioxides, demonstrating methods for introducing functional groups onto the aromatic ring. This work highlights the compound's utility as a building block in organic and medicinal chemistry, providing a foundation for developing new drugs with enhanced pharmacological properties Gyűjtő, I., Porcs-Makkay, M., Várda, E. F., Pusztai, G., Tóth, G., Simig, G., & Volk, B. (2020). Synthetic Communications.
Crystal Engineering
Supramolecular Assemblies
Arora and Pedireddi (2003) conducted a study on crystal engineering involving 1,2,4,5-benzenetetracarboxylic acid and aza donor molecules. Their work offers insights into designing supramolecular assemblies, which are crucial for developing materials with specific chemical and physical properties. This research opens avenues for utilizing benzothiadiazine derivatives in materials science Arora, K., & Pedireddi, V. (2003). The Journal of Organic Chemistry.
Enantioselective Synthesis
Asymmetric Synthesis
Hirata et al. (2022) reported on the enantioselective synthesis of benzothiadiazine-1-oxides via C-H activation, employing a combination of cobalt(III) catalyst and chiral carboxylic acid. This method is significant for the synthesis of sulfoximine derivatives, which have applications in medicinal chemistry, highlighting the versatility of benzothiadiazine derivatives in asymmetric synthesis Hirata, Y., Sekine, D., Kato, Y., Lin, L., Kojima, M., Yoshino, T., & Matsunaga, S. (2022). Angewandte Chemie.
Future Directions
properties
IUPAC Name |
2-chloro-5,5-dioxo-8,9,10,11-tetrahydro-7H-azepino[2,1-c][1,2,4]benzothiadiazine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13ClN2O4S/c14-9-7-10-11(6-8(9)13(17)18)21(19,20)15-12-4-2-1-3-5-16(10)12/h6-7H,1-5H2,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKAFRKLYSXEOPO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=NS(=O)(=O)C3=C(N2CC1)C=C(C(=C3)C(=O)O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13ClN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Spiro[2H-furo[2,3-b]pyridine-3,2'-oxirane]](/img/structure/B2944441.png)
![2-(2,4-dioxo-1H-pyrimidin-6-yl)-N-[2-(2-hydroxyethoxy)ethyl]acetamide](/img/structure/B2944442.png)



![(5E)-3-benzyl-5-[(4-methoxy-3-nitrophenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B2944449.png)






![(1S)-1-[(2S)-1-methylpyrrolidin-2-yl]ethanol](/img/structure/B2944461.png)
